2-Cyclobutoxyacetic acid
Overview
Description
2-Cyclobutoxyacetic acid is a chemical compound with the CAS Number: 189956-41-0. It has a molecular weight of 130.14 and its IUPAC name is (cyclobutyloxy)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H10O3 . The InChI Code for this compound is 1S/C6H10O3/c7-6(8)4-9-5-2-1-3-5/h5H,1-4H2,(H,7,8) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Cytogenetic Effects
- Cytogenetic Test of Phenoxyacetic Acids : Phenoxyacetic acids, which include compounds like 2,4-D and 2,4,5-T, were tested for cytogenetic effects using induced micronuclei in erythrocytes of mouse bone marrow. This study aimed to detect weak chromosome breaking activity in mammals (Jenssen & Renberg, 1976).
Enzyme Activity and Disease
- Cyclooxygenase in Disease : Cyclooxygenase (COX), crucial for converting arachidonic acid to prostaglandins, has been studied extensively. COX-1 and COX-2 isoforms have differing roles in physiology and disease, including inflammation and cancer (DuBois et al., 1998).
- Cyclooxygenase-2 in Cellular Dynamics and Cancer : Cyclooxygenase-2 (COX-2) is an enzyme associated with various cellular functions and carcinogenesis. Its role in cell growth, apoptosis, and cancer, especially colorectal cancer, has been a significant focus of research (Cao & Prescott, 2002).
Chemical Reactions and Synthesis
- Oxidation of Aromatic Organic Compounds : A study on the advanced oxidation processes (AOPs) involving peracetic acid (PAA) examined its application in pollutant degradation, revealing insights into the degradation mechanisms of various compounds (Kim et al., 2020).
- Radical Addition in Synthesis : Research on the radical addition of 2-iodoalkanamide or 2-iodoalkanoic acid to alkenols in water highlights a method for synthesizing gamma-lactones, demonstrating the utility of these reactions in organic synthesis (Yorimitsu et al., 1999).
Prostaglandin Synthesis
- Prostaglandin Synthase Gene Disruption in Mice : The disruption of the Ptgs1 gene, encoding COX-1, in mice was explored to distinguish the roles of COX-1 and COX-2 in prostaglandin biosynthesis and inflammatory responses (Langenbach et al., 1995).
Analytical Methods
- Capillary Zone Electrophoresis : The use of cyclodextrins in capillary zone electrophoresis for enantiomeric resolution of 2-hydroxy acids was investigated, showing effective methods for analyzing such compounds (Nardi et al., 1993).
Bioactive Lipids in Inflammation
- COX-2-derived Endocannabinoid Metabolites : This study highlights the role of COX-2 in metabolizing endocannabinoids, leading to the generation of novel bioactive lipids that are implicated in inflammatory processes (Alhouayek & Muccioli, 2014).
Properties
IUPAC Name |
2-cyclobutyloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-9-5-2-1-3-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSJDSSBULZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622527 | |
Record name | (Cyclobutyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189956-41-0 | |
Record name | (Cyclobutyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclobutoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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